molecular formula C13H12O3S B13083721 (6-Methylthieno[3,4-d][1,3]dioxol-4-yl)(phenyl)methanol

(6-Methylthieno[3,4-d][1,3]dioxol-4-yl)(phenyl)methanol

Cat. No.: B13083721
M. Wt: 248.30 g/mol
InChI Key: KBBSUKYFOKJXNH-UHFFFAOYSA-N
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Description

(6-Methylthieno[3,4-d][1,3]dioxol-4-yl)(phenyl)methanol is an organic compound with the molecular formula C13H12O3S This compound features a unique structure that includes a thieno[3,4-d][1,3]dioxole ring system substituted with a methyl group and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylthieno[3,4-d][1,3]dioxol-4-yl)(phenyl)methanol typically involves the reaction of 6-methylthieno[3,4-d][1,3]dioxole with benzyl alcohol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(6-Methylthieno[3,4-d][1,3]dioxol-4-yl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenylmethanol moiety can undergo substitution reactions with various reagents to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(6-Methylthieno[3,4-d][1,3]dioxol-4-yl)(phenyl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (6-Methylthieno[3,4-d][1,3]dioxol-4-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-d][1,3]dioxole derivatives: Compounds with similar ring structures but different substituents.

    Phenylmethanol derivatives: Compounds with the phenylmethanol moiety but different ring systems.

Uniqueness

(6-Methylthieno[3,4-d][1,3]dioxol-4-yl)(phenyl)methanol is unique due to its specific combination of the thieno[3,4-d][1,3]dioxole ring system and the phenylmethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H12O3S

Molecular Weight

248.30 g/mol

IUPAC Name

(6-methylthieno[3,4-d][1,3]dioxol-4-yl)-phenylmethanol

InChI

InChI=1S/C13H12O3S/c1-8-11-12(16-7-15-11)13(17-8)10(14)9-5-3-2-4-6-9/h2-6,10,14H,7H2,1H3

InChI Key

KBBSUKYFOKJXNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(S1)C(C3=CC=CC=C3)O)OCO2

Origin of Product

United States

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